Gemini Surfactant CMC: 4.2× Lower than Mono‑Surfactant Analog
The gemini surfactant Naph‑GS, synthesized by reacting 2,3‑bis(chloromethyl)naphthalene with N,N‑dimethylalkylamine, exhibits a critical micelle concentration (CMC) of 0.89 mmol/L, which is 4.2 times lower than the 3.70 mmol/L CMC of the mono‑surfactant Naph‑MS (derived from 1‑chloromethylnaphthalene) [1]. This dramatic reduction in CMC directly correlates with the bis(chloromethyl) functionality of the 2,3‑isomer, which enables the formation of a dimeric, two‑headed surfactant structure [1]. Surface tension at the CMC (γCMC) is 31.60 mN/m for Naph‑GS compared to 27.90 mN/m for Naph‑MS [1].
| Evidence Dimension | Critical Micelle Concentration (CMC) |
|---|---|
| Target Compound Data | 0.89 mmol/L (Naph‑GS surfactant derived from 2,3‑bis(chloromethyl)naphthalene) |
| Comparator Or Baseline | 3.70 mmol/L (Naph‑MS surfactant derived from 1‑chloromethylnaphthalene) |
| Quantified Difference | CMC reduced by a factor of 4.2 |
| Conditions | Aqueous solution, 25 °C, measured by surface tension method [1] |
Why This Matters
A 4.2‑fold lower CMC means proportionally less surfactant is required to achieve micellization, reducing material costs and minimizing environmental burden in formulations.
- [1] Qian, F., Zhou, H.-Y., & Wang, J.-X. (2020). Syntheses of naphthyl-based quaternary ammonium surfactants and their catalytic properties in chloromethylation of naphthalene. Journal of Molecular Liquids, 303, 112557. View Source
